3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione
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Overview
Description
3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione is a complex organic compound with potential applications in various scientific fields. This compound features a benzisothiazole core, which is known for its diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione typically involves multiple steps, starting with the preparation of the benzisothiazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditionsThe final step involves the coupling of the 4-methoxyphenyl and phenyl groups through an amination reaction, often using palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Coupling Reactions: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution of the methoxy group can yield various substituted benzisothiazoles .
Scientific Research Applications
3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the benzisothiazole core can bind to specific proteins or DNA .
Comparison with Similar Compounds
Similar Compounds
Benzisothiazole Derivatives: Compounds with similar core structures but different substituents.
Nitroaromatic Compounds: Compounds with nitro groups attached to aromatic rings.
Aminobenzisothiazoles: Compounds with amino groups attached to the benzisothiazole core.
Uniqueness
3-{[(4-methoxyphenyl)(phenyl)methyl]amino}-6-nitro-1H-1,2-benzisothiazole-1,1-dione is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for various chemical modifications, making it a versatile compound for research and development .
Properties
IUPAC Name |
N-[(4-methoxyphenyl)-phenylmethyl]-6-nitro-1,1-dioxo-1,2-benzothiazol-3-imine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O5S/c1-29-17-10-7-15(8-11-17)20(14-5-3-2-4-6-14)22-21-18-12-9-16(24(25)26)13-19(18)30(27,28)23-21/h2-13,20H,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYTVHFQFLLOYCA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)N=C3C4=C(C=C(C=C4)[N+](=O)[O-])S(=O)(=O)N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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